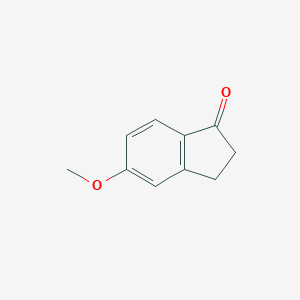

5-Methoxy-1-indanone

説明

Significance in Organic Synthesis and Pharmaceutical Chemistry

5-Methoxy-1-indanone holds significance in organic synthesis, primarily serving as a versatile building block for the construction of more complex organic molecules. smolecule.com Its indanone scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentanone ring, coupled with the methoxy substituent, provides a reactive center for various chemical transformations. ontosight.ai

Several synthetic routes have been developed for the preparation of this compound and its derivatives. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 1-indanone carboxylic acid chloride, followed by cyclization and decarboxylation. smolecule.com Another method for introducing a methoxy group at the fifth position involves methylation reactions of indanone using reagents like methyl iodide or dimethyl sulfate in the presence of a base. smolecule.com Photochemical bromination followed by substitution reactions can also yield derivatives of this compound. smolecule.com

The compound's utility in organic synthesis is further highlighted by its participation in various reactions. For instance, it can undergo oxidation to form 5-methoxyindanone-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. smolecule.com Reduction reactions can convert it into 5-methoxyindan-1-ol, typically employing reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com The methoxy group itself can be replaced by other functional groups under suitable conditions, facilitating diverse synthetic pathways. smolecule.com

In pharmaceutical chemistry, this compound and its derivatives are explored for their potential biological activities. ontosight.ai While this compound itself has not been extensively studied for intrinsic biological activity, it serves as a valuable precursor for synthesizing molecules with diverse pharmacological properties. smolecule.com Research has focused on synthesizing and evaluating derivatives for potential applications, including as anti-cancer agents, neuroprotective agents, and antimicrobial agents. smolecule.com Some derivatives have demonstrated promising results in inhibiting the growth and proliferation of cancer cells, protecting nerve cells from damage in studies related to neurodegenerative diseases, and showing activity against various bacteria and fungi. smolecule.com

The compound has also been utilized in the development of processes for the synthesis of pharmaceutical intermediates. For example, a safe process involving the Reformatsky reaction of this compound with methyl 2-bromo butyrate to yield an indenyl butanoate has been developed and scaled up. acs.org

Role as a Biochemical Reagent for Life Science Studies

This compound functions as a biochemical reagent, finding application as a biological material or organic compound in various life science-related research. medchemexpress.comglpbio.combioscience.co.uk It is utilized in studies related to enzyme inhibition and protein interactions, particularly within the scope of cancer research. smolecule.com

Studies have indicated that this compound interacts with various biomolecules, influencing cellular pathways associated with growth and apoptosis (programmed cell death). smolecule.com These interactions suggest its potential utility in investigating cellular processes and potentially as a lead compound for therapeutic agents, particularly in the context of certain cancers. smolecule.com Research has shown that methoxy-substituted cyclic compounds, including potentially derivatives of this compound, can inhibit the growth of estrogen receptor-negative breast cancer cells in vitro. The compound has been observed to induce apoptosis and modulate the cell cycle in specific cancer cell lines. smolecule.com Its interactions with various enzymes and proteins highlight its potential roles in enzyme inhibition and protein interaction studies. smolecule.com

Experimental and computational studies have also been conducted to understand the energetic properties of this compound, providing insights into its thermodynamic behavior. mdpi.comresearchgate.net These studies, using techniques like combustion calorimetry and Calvet microcalorimetry, determine properties such as combustion and sublimation/vaporization enthalpies, contributing to the understanding of the compound's physical and chemical characteristics relevant to its use in research. mdpi.comresearchgate.net The presence of a methoxy group has been shown to contribute to a decrease in the gas-phase enthalpy of formation. mdpi.comresearchgate.net

Further research is ongoing to fully elucidate the specific mechanisms of action and potential therapeutic applications of this compound and its derivatives in life science studies. smolecule.com

特性

IUPAC Name |

5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPRWBRNMPANKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199118 | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-70-6 | |

| Record name | 5-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5111-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5-methoxy-1-indanone and Its Derivatives

Established Synthetic Routes for 5-Methoxy-1-indanone

The synthesis of this compound has been explored through several methodologies, with variations in starting materials and reaction conditions reported in the scientific literature. smolecule.com Two common approaches involve Friedel-Crafts acylation and various cyclization reactions. smolecule.comguidechem.comd-nb.info

Friedel-Crafts Acylation Approaches from Precursors

Friedel-Crafts acylation is a widely used reaction for the preparation of aromatic ketones and other organic intermediates, involving the replacement of a hydrogen atom on an aromatic ring with an alkyl or acyl group, typically catalyzed by Lewis acids such as anhydrous AlCl₃, ZnCl₂, or FeCl₃. guidechem.com The presence of substituents on the aromatic ring significantly influences the reaction. guidechem.com Electron-withdrawing groups generally hinder the reaction. guidechem.com

One approach to synthesizing this compound via Friedel-Crafts acylation involves starting materials such as toluene. guidechem.com Toluene can react with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed removal of HCl to synthesize the product. guidechem.com Another route involves the condensation of precursors like 3-methylchlorobenzyl and methyl propyldiacetate, followed by alkaline hydrolysis, decarboxylation, SOCl₂ acylation, and finally, intramolecular Friedel-Crafts acylation. guidechem.com An alternative common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 1-indanone carboxylic acid chloride, followed by cyclization and decarboxylation. smolecule.com

Cyclization Reactions in Indanone Formation

Cyclization reactions play a crucial role in the formation of the indanone ring system. Various methods have been developed for the synthesis of indanones through cyclization. d-nb.info

One such method is the Nazarov cyclization reaction, which involves the rearrangement of divinyl ketone compounds to form cyclopentenone derivatives under the influence of a proton acid (such as phosphoric acid, sulfuric acid) or a Lewis acid (such as aluminum chloride). guidechem.com Chiral indanone compounds can be synthesized in high yields through Nazarov cyclization catalyzed by tris(trifluoroacetato)copper or iridium complexes. guidechem.com

Another cyclization approach involves the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). d-nb.info The concentration of PPA can influence the regioselectivity of the reaction, favoring the formation of the indanone isomer with the methoxy group at the 5-position at high PPA concentrations (83% P₂O₅). d-nb.info At lower PPA concentrations (76% P₂O₅), the isomer with the methoxy substituent at the 6-position is promoted. d-nb.info

Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides under anhydrous conditions, typically requiring a Lewis acid catalyst, is also an efficient method for creating indanone derivatives. evitachem.comnih.gov For instance, cyclization of (dimethoxyphenyl)propanoic acid in the presence of phosphorus pentoxide and p-toluenesulfonic acid has been reported to yield indanone in high yield. researchgate.net

Synthesis of Key Derivatives Incorporating the this compound Moiety

The this compound moiety serves as a versatile building block for the synthesis of a variety of derivatives with diverse applications. smolecule.com

Preparation of Hydroxylated Indanones via Ether Cleavage

A reported procedure for the synthesis of 5-hydroxy-1-indanone involves adding AlCl₃ to a solution of this compound in benzene, heating the mixture at reflux, followed by extraction and purification.

Functionalization Strategies for Substituted Indanones

Functionalization strategies allow for the introduction of various substituents onto the indanone core, leading to a wide range of derivatives. These strategies can involve reactions on the aromatic ring or the cyclopentanone ring.

Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction widely used for forming carbon-carbon bonds between organoboranes (such as boronic acids or esters) and organic halides or triflates under basic conditions. libretexts.org This reaction is instrumental in constructing conjugated systems and has found applications in the synthesis of complex molecules and polymers. libretexts.org

Nitration and Subsequent Reduction to Amino Derivatives

Nitration is a common method for introducing a nitro group onto the aromatic ring of indanone structures, including methoxy-substituted variants. This electrophilic substitution typically occurs regioselectively, influenced by the existing substituents. For instance, nitration of methoxy-substituted indanones using a mixed acid system (HNO₃/H₂SO₄) can yield nitro isomers. nih.govnih.gov The position of the methoxy group and the directing effect of the ketone influence the regiochemical outcome. nih.gov

The resulting nitro indanone derivatives can then be subjected to reduction to yield valuable amino indanone compounds. This reduction is commonly achieved through hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). nih.gov For example, this compound can be converted to its oxime, which is subsequently hydrogenated to produce 5-methoxy-2-aminoindan. Similarly, nitrated methoxy-1-indanone derivatives can be reduced to their corresponding amino derivatives, which serve as precursors for various applications, including in dye and polymer chemistry. nih.gov

Derivatization via Aldol Condensation for Arylidene Indanones

Aldol condensation is a significant reaction for derivatizing this compound at the α-carbon to the ketone, leading to the formation of arylidene indanones. These compounds feature an exocyclic double bond conjugated with an aromatic aldehyde moiety. The reaction typically involves the condensation of this compound with an appropriate aldehyde derivative. uni.luuni.lunih.govuni.lu

The synthesis of arylidene indanones from indanones and benzaldehydes generally proceeds via an aldol reaction. uni.luuni.lu For this compound, this reaction can be carried out using a base such as potassium hydroxide (KOH) in a solvent like methanol. uni.lu Acid-catalyzed aldol condensation is also a reported method for preparing methoxy substituted 2-benzylidene-1-indanone derivatives. nih.gov These arylidene indanones are structurally related to chalcones but possess a more rigid framework due to the cyclic nature of the indanone moiety. uni.luuni.lu

Formation of Indanone-Chalcone Hybrid Compounds

Hybrid compounds incorporating both indanone and chalcone scaffolds have garnered interest in medicinal chemistry. While the synthesis of such hybrids specifically from this compound is not extensively detailed in the provided search results, related studies demonstrate the general approach. For instance, indanone-chalcone hybrid compounds have been synthesized through the condensation of substituted indanones, such as 5,6-dimethoxy-1-indanone, with appropriate aldehydes. wikidata.orgfishersci.fi This strategy involves forming a structure that links the indanone core with a chalcone-like α,β-unsaturated carbonyl system. Transforming chalcones into indanones via Nazarov cyclization is another related approach that creates a conformationally constrained structure akin to indanone-chalcone hybrids. sigmaaldrich.com

Reformatsky Reaction in Indenyl Butanoate Synthesis

The Reformatsky reaction provides a method for the synthesis of β-hydroxy esters or subsequent α,β-unsaturated esters from ketones and α-halo esters using zinc metal. This reaction has been successfully applied to this compound for the synthesis of indenyl butanoates. americanelements.comwikipedia.orgcenmed.comontosight.aialfa-chemistry.com

A notable application is the Reformatsky reaction of this compound with methyl 2-bromo butyrate to yield an indenyl butanoate, specifically methyl 2-(6-methoxy-1H-inden-3-yl)butanoate. americanelements.comwikipedia.orgontosight.ai This reaction sequence typically involves the formation of a zinc enolate from the α-bromo ester, followed by its addition to the carbonyl group of this compound, and subsequent elimination of water. wikipedia.org The scale-up of this reaction from laboratory to pilot plant has been reported, highlighting its potential for larger-scale synthesis. americanelements.comwikipedia.orgontosight.ai Key to a successful and safe scale-up is the controlled activation of the zinc metal. wikipedia.org

Table 1: Example of Reformatsky Reaction Conditions and Outcome

| Reactants | Conditions | Product | Scale | Outcome/Yield | Source |

| This compound, Methyl 2-bromo butyrate, Zn powder | THF, 60°C, followed by 1N HCl quench | Methyl 2-(6-methoxy-1H-inden-3-yl)butanoate | Pilot plant | >99% | ontosight.ai |

Note: This table summarizes data from a specific reported procedure.

Synthesis of Advanced Pharmaceutical Intermediates

This compound and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical agents and biologically active compounds. nih.govsigmaaldrich.com Their indane structure and the presence of the methoxy group contribute to their versatility as synthetic precursors. nih.gov

Derivatives of this compound have been explored for potential therapeutic effects. sigmaaldrich.com For example, aminoindane derivatives, which can be synthesized from this compound through nitration and reduction, are structurally related to psychoactive substances and have garnered attention for potential biological activities in medicinal chemistry and pharmacology. wikipedia.org 5-Methoxy-2-aminoindan, obtained from this compound, is an example of such an intermediate. Furthermore, indanone derivatives serve as precursors for drugs used in the treatment of conditions such as Alzheimer's disease. sigmaaldrich.com Indane acetic acid derivatives, synthesized via reactions like the Reformatsky reaction involving this compound, are being investigated for the treatment of metabolic diseases. ontosight.ai

Precursors for Arthropodicidal Oxadiazines (e.g., Indoxacarb)

A significant application of indanone derivatives is their use as precursors for arthropodicidal oxadiazines, including the insecticide Indoxacarb. sigmaaldrich.comsigmaaldrich.comherts.ac.uksigmaaldrich.com While this compound itself may not be a direct immediate precursor in all routes, related indanone structures are key intermediates.

Specifically, 5-chloro-2-methoxycarbonyl-1-indanone is identified as an important intermediate for the synthesis of Indoxacarb. sigmaaldrich.comherts.ac.uk This compound features a chlorinated indanone core with a methoxycarbonyl group. Improved and environmentally friendly methods for preparing 5-chloro-2-methoxycarbonyl-1-indanone have been developed, highlighting its importance in the manufacturing process of Indoxacarb. herts.ac.uk The synthesis of the biologically active (S)-isomer of Indoxacarb often involves the preparation of (S)-5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone, with 5-chloro-2-methoxycarbonyl-1-indanone serving as a raw material for this key step. sigmaaldrich.comsigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is an ongoing area of research.

Efforts in green chemistry for indanone synthesis include the development of environmentally benign methods that offer advantages such as higher yields, reduced waste, and the avoidance of hazardous reagents and solvents. sigmaaldrich.comherts.ac.ukuni.luwikipedia.orguni.lu For example, some synthetic routes for 1-indanones have been developed with green chemistry goals in mind, utilizing catalysts that can be recovered and reused, or employing techniques like microwave-assisted reactions. uni.luuni.lu

While direct green synthesis methods specifically for this compound are not extensively detailed in the provided context, related studies offer insights into potential approaches. An environmentally friendly method has been reported for the preparation of 5-chloro-2-methoxycarbonyl-1-indanone, a derivative used in Indoxacarb synthesis. herts.ac.uk This method aimed for higher yield and lower cost while avoiding excessive pollution. herts.ac.uk Furthermore, the use of green solvents, such as 4-methyltetrahydropyran, in reactions like the Nazarov cyclization to transform chalcones into indanones demonstrates a move towards more sustainable practices in the synthesis of indanone frameworks. sigmaaldrich.comwikipedia.org These green chemistry approaches contribute to making the synthesis of indanone derivatives more sustainable and environmentally conscious.

Sustainable Cyclization Reactions (e.g., Nazarov Cyclization with Green Solvents)

The Nazarov cyclization is a class of organic reactions where divinyl ketones undergo rearrangement to form cyclopentenone derivatives, typically catalyzed by protic or Lewis acids. guidechem.comorganic-chemistry.org This reaction has been explored for the synthesis of indanone compounds. guidechem.combeilstein-journals.org

While traditional Nazarov cyclization methods for indanones can involve hazardous reagents like strong acids (e.g., trifluoroacetic acid) and require high temperatures, leading to potential high-pressure build-up, research is being conducted to make this cyclization more sustainable. preprints.org

One approach involves utilizing green solvents in the Nazarov cyclization of chalcones to produce indanones. A study demonstrated the synthesis of a trimethoxy-substituted indanone derivative (DMU5401) from a chalcone precursor (DMU135) via Nazarov cyclization using 4-methyltetrahydropyran (4-MeTHP) as an eco-friendly solvent in the presence of a Lewis acid catalyst (BF₃OEt₂). preprints.orgpreprints.org Although the yield (35%) was lower compared to some previously reported methods using harsher conditions, this green solvent procedure avoided harmful solvents and hazardous chemicals, and significantly simplified the work-up stage, enhancing the sustainability of the process. preprints.orgpreprints.org

Another example of Nazarov cyclization applied to indanone synthesis involves starting from chalcones and using trifluoroacetic acid (TFA) at elevated temperatures. beilstein-journals.org While not explicitly using green solvents in all reported cases, efforts have been made to improve efficiency, such as employing microwave irradiation to significantly reduce reaction times compared to conventional heating. preprints.orgpreprints.orgbeilstein-journals.org

The Nazarov cyclization can also be applied to synthesize substituted indanones from 1,4-enediones and aryl vinyl β-ketoesters using Lewis acid catalysts like AlCl₃, achieving high yields (up to 99%). beilstein-journals.org The effectiveness of this method can be influenced by the substitution pattern on the indanone core. beilstein-journals.org

Environmentally Conscious Preparation Methods

Beyond specific cyclization reactions like the Nazarov cyclization, broader efforts are being made to develop environmentally conscious methods for preparing indanones, including methoxy-substituted derivatives. These methods often focus on improving yields, reducing reaction steps, using milder conditions, and minimizing waste.

An improved and environmentally friendly method has been reported for the preparation of 5-chloro-2-methoxycarbonyl-1-indanone, an important intermediate for the synthesis of the insecticide indoxacarb. asianpubs.orgasianpubs.orgresearchgate.net This method aimed for higher yield and lower cost compared to existing procedures, contributing to reduced environmental pollution in the manufacturing process. asianpubs.orgasianpubs.org The improved method involved starting from a chlorinated indanone precursor and reacting it under mild conditions, achieving an 88% yield. asianpubs.org Optimization of reaction parameters, such as the amount of sodium hydride and the solvent ratio, played a crucial role in enhancing the efficiency and environmental profile of this synthesis. asianpubs.org

Another approach to environmentally conscious synthesis involves exploring alternative catalytic systems and reaction conditions. For instance, research into the synthesis of 3-hydroxy-1-indanones, which are related to the indanone scaffold, has explored copper-catalyzed intramolecular annulation reactions under mild conditions using simple and inexpensive starting materials. acs.org While not directly focused on this compound, this highlights the potential for developing milder, more efficient catalytic routes to substituted indanones.

Furthermore, reviews on the synthesis of 1-indanones emphasize methods aligned with green chemistry principles, such as microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids. nih.gov This approach allows for good yields and the recovery and reuse of the metal catalyst, contributing to a more sustainable process. nih.gov

Chemical Reactivity and Reaction Mechanisms of 5-methoxy-1-indanone Scaffolds

Electrophilic Aromatic Substitution Reactions Enhanced by Methoxy Group

The methoxy group (-OCH₃) at the 5-position of the aromatic ring in 5-Methoxy-1-indanone is an electron-donating group. This electron-donating effect activates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, primarily directing incoming electrophiles to the ortho and para positions relative to the methoxy group. In the case of this compound, the available ortho positions are the 4 and 6 positions, while the para position is the 7 position. This activation and regioselectivity are typical for alkoxy-substituted aromatic systems. Compared to a methylenedioxy group, a methoxy group is a weaker electron donor, resulting in reduced ring activation for electrophilic substitution .

Electrophilic substitution reactions can introduce various substituents onto the aromatic ring . While specific detailed reaction mechanisms for EAS on this compound are not extensively detailed in the search results, the general principles of EAS on activated aromatic rings apply. The reaction typically involves the attack of an electrophile on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. Common electrophiles include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and acyl or alkyl halides under Friedel-Crafts conditions evitachem.com.

Carbonyl Group Reactivity and Transformations

The carbonyl group (C=O) in the five-membered ring of this compound undergoes characteristic reactions of ketones. This includes reduction, oxidation, and reactions involving the alpha-carbons.

Reduction of the carbonyl group can lead to the formation of 5-methoxyindan-1-ol smolecule.com. Typical reducing agents for this transformation include lithium aluminum hydride or sodium borohydride smolecule.com.

Oxidation reactions can occur, leading to the cleavage of the ring or functionalization adjacent to the carbonyl. For instance, this compound can be oxidized to form 5-methoxyindanone-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide smolecule.com.

The carbonyl group also plays a role in reactions involving the alpha-carbons (the carbons adjacent to the carbonyl), such as aldol condensations or alkylation at the alpha position, although specific examples for this compound were not prominently featured in the search results. The reactivity of the carbonyl can also be influenced by catalysts, such as in transition metal-catalyzed carbonylative cyclization reactions used in the synthesis of indanones rsc.orgorganic-chemistry.org.

Ring System Modifications and Derivatization Patterns

The indanone ring system of this compound can undergo various modifications and derivatization reactions beyond simple substitution on the aromatic ring or reactions of the isolated carbonyl group. These modifications can involve changes to the five-membered ring, the six-membered ring, or both.

One type of modification involves the substitution of the methoxy group itself under suitable conditions, which can facilitate diverse synthetic pathways smolecule.com.

Ring expansion reactions of 1-indanones, including substituted indanones, have been explored to form larger ring systems, such as benzocycloheptenones rsc.org. These reactions can involve the insertion of units like ethylene into the C-C bonds of the indanone ring, often catalyzed by transition metals like rhodium rsc.org.

Derivatization patterns can also involve reactions at the carbons adjacent to the carbonyl group (alpha-functionalization) or the carbons in the aromatic ring. For example, the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone involves functionalization at the 2-position (alpha to the carbonyl) asianpubs.org. Suzuki-Miyaura cross-coupling reactions at the 5-position of 5-bromo-1-indanone have been demonstrated to introduce aryl substituents, indicating a method for modifying the aromatic ring at the position originally bearing the methoxy group (after potential deprotection or if starting from a bromo precursor) researchgate.net.

Synthesis methods for indanones, including substituted derivatives, often involve cyclization reactions such as intramolecular Friedel-Crafts acylation guidechem.comevitachem.comnih.gov. These synthetic routes themselves highlight common derivatization patterns and reactive centers within the indanone scaffold. For instance, the synthesis of 5-hydroxy-1-indanone can be achieved through the ether cleavage of this compound google.com.

Data on specific reaction yields and conditions for some transformations are available. For example, in the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone from a related indanone, different methods using sodium hydride in various solvents showed varying yields, as summarized in the table below asianpubs.org.

| Method | NaH (eq) | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Method I | 2.2 | DMC | Reflux | 1 h | 76 |

| Method II | 2.0 | THF | Reflux | 0.5 h | 67 |

| Method III | 2.0 | DMF | Room temperature | Over night | Unclear |

| Improved | 1.2 | DMC and DMF | Room temperature | 0.5 h | 88 |

Note: Data extracted from reference asianpubs.org.

Another example of a ring system modification is the Reformatsky reaction of this compound with methyl 2-bromo butyrate to yield an indenyl butanoate, demonstrating a method for extending the carbon skeleton adjacent to the carbonyl group acs.org.

The synthesis of spiroindane compounds has also been achieved starting from 5-methoxyindan-1-one through a sequence involving Grignard reaction, dehydration, hydrogenolysis, and intramolecular C-H insertion nih.gov.

Medicinal Chemistry and Biological Activity of 5-methoxy-1-indanone Derivatives

Anticancer and Antitumor Activities

Research has indicated that various derivatives of 5-methoxy-1-indanone possess potential anticancer and antitumor activities. ontosight.aismolecule.com These compounds have been evaluated for their efficacy in inhibiting the growth and proliferation of cancer cells. smolecule.com

Induction of Apoptosis and Cell Cycle Modulation

Some indanone derivatives, including those structurally related to this compound, have been shown to induce apoptosis (programmed cell death) in cancer cells. smolecule.comresearchgate.netsci-hub.stacs.org This is a critical mechanism for eliminating cancerous cells and is a key target in cancer therapy. Additionally, these compounds can modulate the cell cycle, disrupting the uncontrolled division characteristic of cancer. smolecule.comresearchgate.netsci-hub.st Studies have reported that certain indanone derivatives can cause cell cycle arrest, for instance, in the G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.netsci-hub.stresearchgate.netnih.gov

Efficacy against Specific Cancer Cell Lines (e.g., Colorectal Adenocarcinoma, Osteosarcoma, Breast Cancer Cells)

Studies have investigated the effectiveness of this compound derivatives against specific types of cancer cells. Indanone imine derivatives have shown promising inhibitory effects on colorectal adenocarcinoma cells, osteosarcoma cells, and breast cancer cells. google.com For example, one study highlighted the potent anticancer activity of a thiazolyl hydrazone derivative of 1-indanone against colon cancer cell lines, including HT-29, COLO 205, and KM 12, with IC₅₀ values in the micromolar range. nih.gov Another study exploring methoxy-substituted cyclic compounds, including this compound, assessed their cytotoxic potential against estrogen receptor-negative breast cancer cells. sigmaaldrich.com Research also indicates the potential of indenone derivatives against breast cancer cells. researchgate.net

Here is a table summarizing some research findings on the efficacy against specific cancer cell lines:

| Compound Type | Cancer Cell Line(s) | Observed Effect | Key Finding Examples |

| Indanone imine derivatives | Colorectal adenocarcinoma, Osteosarcoma, Breast cancer | Good inhibitory effect | Expected to be prepared as anti-tumor drugs. google.com |

| Thiazolyl hydrazone derivative of 1-indanone | HT-29, COLO 205, KM 12 (Colon cancer) | Promising anti-cancer activity (micromolar IC₅₀) | One derivative more effective than irinotecan against these cell lines. nih.gov |

| Methoxy-substituted cyclic compounds (incl. This compound) | Estrogen receptor-negative breast cancer cells | Cytotoxic potential | Study assessed their ability to inhibit cancer growth in vitro. sigmaaldrich.com |

| Indenone derivatives | Breast cancer cells | Potential against neoplastic cell growth | Several studies have reported this potential. researchgate.net |

| Di-aryl-pyrazolyl-dihydroindenone derivatives | Cervix (SiHa), Breast (MDA-MB-231), Pancreatic carcinoma (PANC-1) | Potent/Good/Maximum anticancer activity (GI₅₀ values) | Specific compounds showed potent activity against SiHa and good activity against MDA-MB-231. iosrjournals.org |

Enzyme Inhibition and Protein Interaction Studies in Oncological Research

The biological effects of this compound and its derivatives in cancer are mediated through interactions with various enzymes and proteins involved in cellular pathways. smolecule.com These compounds may inhibit enzymes involved in apoptotic pathways, contributing to increased cancer cell death. smolecule.com Studies have also reported the inhibitory effect of indandione analogues on various kinases and other enzymes (e.g., Akt, Braf, PI3K, SIK2), which may contribute to their antiproliferative activity. researchgate.net Interactions with biomolecules affecting cellular pathways associated with growth and apoptosis have been indicated, highlighting their potential as therapeutic agents in certain cancers. smolecule.com

Neuropharmacological Applications

Studies suggest that certain this compound derivatives may possess neuropharmacological properties, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.com

Neuroprotective Properties

Research indicates that some this compound derivatives may exhibit neuroprotective properties, potentially helping to shield nerve cells from damage caused by factors such as oxidative stress or neurodegenerative processes. smolecule.com While the specific mechanisms are under investigation, this suggests a potential therapeutic role in conditions involving neuronal damage.

Inhibition of Cholinesterases for Alzheimer's Disease Treatment

A significant area of neuropharmacological research for indanone derivatives, including those with a 5-methoxy substitution, is their potential to inhibit cholinesterases, particularly acetylcholinesterase (AChE). researchgate.netresearchgate.netresearchgate.net Acetylcholinesterase inhibitors are a class of drugs used to treat Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function. researchgate.netresearchgate.netmdpi.com

Indanone derivatives have been designed and evaluated as potential agents for Alzheimer's disease, with some showing potent inhibitory activity against AChE. researchgate.netresearchgate.net For instance, a novel donepezil-like compound featuring a 5-methoxyindan-1-one moiety demonstrated inhibitory activity against both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in Alzheimer's disease. researchgate.netmdpi.comresearchgate.netnih.gov Some indanone derivatives have shown even greater potency in inhibiting AChE compared to the established Alzheimer's drug donepezil in in vitro studies. researchgate.net

Here is a table summarizing some findings on cholinesterase inhibition:

| Compound Type | Target Enzyme(s) | Key Findings |

| Indanone derivatives | AChE | Potent inhibitors, some more potent than donepezil in vitro. researchgate.net |

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer) | AChE, MAO-B | Showed inhibitory activity in the high nanomolar range against both enzymes. mdpi.comnih.gov |

| Indanone-chalcone hybrid compounds | AChE, MAO-B | Designed to target multiple AD-related targets, including inhibition of MAO-B activity. sci-hub.se |

| Indanone derivatives with piperidine group linked by a two-carbon spacer | AChE | One compound exhibited very potent inhibitory activity (IC₅₀ = 0.0018 µM), 14-fold more potent than donepezil in one study. researchgate.net |

| 5,6-Dimethoxy-1-indanone | Acetylcholinesterase | Acts as an acetylcholinesterase inhibitor, binding to the active site. |

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of the indanone scaffold, including those with a 5-methoxy substitution, have been investigated for their ability to inhibit monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine, and its inhibition is a strategy for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease nih.govmdpi.com.

Studies have shown that certain arylidene indanone derivatives, which incorporate the 5-methoxyindanone moiety, exhibit selective MAO-B inhibitory activity. For instance, a compound with a 5-methoxy-6-hydroxy substitution on the indanone core showed diminished MAO-B inhibition compared to a selective MAO-B inhibitor (compound 16a, IC₅₀ = 7.50 μM), indicating the importance of specific substitution patterns rsc.org. Conversely, other arylidene indanone derivatives bearing the 5-methoxyindan-1-one moiety have demonstrated noteworthy inhibitory activity against MAO-B in the high nanomolar range mdpi.com.

Research on 5H-indeno[1,2-c]pyridazin-5-one derivatives, structurally related to indanones, also highlights the influence of methoxy substitution on MAO-B inhibition. While an unsubstituted analogue showed potent reversible and selective MAO-B inhibition (IC₅₀ = 0.28 µM), a related compound with a methoxy group on the fused aromatic ring exhibited considerably weaker MAO-B inhibitory properties (IC₅₀ = 1.91 µM) researchgate.net. These findings suggest that the position and nature of substituents on the indanone or related scaffolds significantly impact their MAO-B inhibitory potency.

Anti-β-Amyloid (Aβ) Aggregation Studies

Accumulation and aggregation of β-amyloid (Aβ) peptides are key pathological features of Alzheimer's disease (AD) rsc.orgsci-hub.se. Compounds that can inhibit Aβ aggregation or promote its disaggregation are considered potential therapeutic agents for AD sci-hub.se. Derivatives of this compound have been explored for their anti-Aβ aggregation properties.

Arylidene indanones, including those with methoxy substitutions on the indanone core, have shown activity in inhibiting Aβ aggregation. For example, a derivative with methoxy and hydroxy groups at the 5,6-positions of the indanone core, along with specific substitutions on the arylidene ring, demonstrated significant inhibition of self-mediated Aβ₁₋₄₂ aggregation rsc.org. Another series of indanone–chalcone hybrid compounds, synthesized from 5,6-dimethoxy-1-indanone, were evaluated for their Aβ₁₋₄₂ aggregation inhibitory activities. Several of these compounds exhibited good inhibitory potency, with one compound showing an IC₅₀ value of approximately 1.8 µM for Aβ₁₋₄₂ aggregation inhibition and around 7.9 µM for disaggregation activity sci-hub.se.

Furthermore, indanone derivatives have been investigated as potential amyloid imaging agents due to their structural characteristics, including planar π systems and hydrophobic nature rsc.org. A binding affinity assay with human AD brain homogenates showed that a 5-methoxy substituted arylidene indanone derivative had a binding constant (Kᵢ) of 21 ± 1 nM, indicating its potential for binding to amyloid plaques rsc.org.

Structure-Activity Relationship (SAR) Studies in Neurological Agents

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity, guiding the design of more potent and selective therapeutic agents. For this compound derivatives in the context of neurological disorders, SAR studies have focused on variations in the indanone core and attached moieties.

In the case of MAO-B inhibition, SAR studies on arylidene indanones revealed that substitution on the arylidene ring, particularly at the 4'-position, can significantly impact potency rsc.org. The lipophilic nature of the 5-methoxyindanone with a benzylidene moiety was found to improve MAO-B inhibition rsc.org. However, as noted earlier, the position and combination of substituents on the indanone core itself, such as the difference between a 5-methoxy-6-hydroxy substitution and other patterns, are critical for MAO-B inhibitory activity rsc.org.

For multi-target ligands designed for AD, which often include an indanone scaffold, SAR studies have explored the effect of different moieties attached to the indanone. For instance, retaining a 6-piperidinylethoxy-5-methoxy indanone moiety while varying the substituent on the arylidene ring was a strategy for designing multi-target compounds rsc.org. These studies aim to identify structural features that confer desired activities, such as inhibition of cholinesterases and Aβ aggregation, alongside MAO-B inhibition nih.gov.

SAR investigations of methoxy substituted 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists for neurological conditions have also been conducted. These studies explored variations on both the indanone and benzylidene rings to enhance affinity for A₁ and A₂A receptors nih.gov.

Antimicrobial and Antiviral Potential

The indanone scaffold and its derivatives, including those related to this compound, have shown potential antimicrobial and antiviral activities ontosight.aibeilstein-journals.orgnih.gov. Research indicates that 1-indanones exhibit a broad spectrum of biological activity, including antibacterial and antiviral effects beilstein-journals.orgnih.gov.

While this compound itself may primarily serve as a building block, its derivatives have been explored for their antimicrobial properties. Some research suggests that this compound derivatives may possess activity against various bacteria and fungi smolecule.com. Furthermore, derivatives of 5,6-dimethoxy-1-indanone have been investigated for their antimicrobial applications, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria in studies .

In the realm of antiviral activity, the thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone has shown inhibitory activity against Bovine Viral Diarrhea Virus (BVDV) polymerase (NS5B) asm.org. This derivative exhibited a significantly higher selectivity index against BVDV compared to ribavirin . Studies have characterized this activity, indicating that the compound inhibits BVDV replication at a point coinciding with the onset of viral RNA synthesis and affects viral replication complexes asm.org.

Anti-inflammatory and Analgesic Properties

Indanone derivatives have been reported to possess anti-inflammatory and analgesic properties smolecule.combeilstein-journals.orgnih.gov. The indan ring system is associated with various biological activities, and indan acid derivatives, in particular, have been synthesized and studied for their potential analgesic and anti-inflammatory effects researchgate.netwho.int.

While specific studies focusing solely on the anti-inflammatory or analgesic properties of this compound were not prominently found, the broader class of 1-indanones is recognized for these activities beilstein-journals.orgnih.gov. Research on thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone, which are structurally related, has demonstrated varying degrees of anti-inflammatory action who.intresearchgate.net. Some of these derivatives showed potent results compared to standard anti-inflammatory agents like ibuprofen who.intresearchgate.net. Methoxy substitution has been considered as a way to increase the potency of indan acids for various pharmacological activities, including analgesic and anti-inflammatory effects researchgate.net.

Other Pharmacological Research Areas (e.g., Antimalarial, Tubulin Depolymerizing Agents)

Beyond neurological and antimicrobial applications, this compound derivatives have been explored in other pharmacological research areas, including antimalarial activity and as tubulin depolymerizing agents smolecule.comnih.govbeilstein-journals.orgnih.gov.

1-Indanones and their derivatives are reported to have antimalarial activity beilstein-journals.orgnih.gov. While one study on a 6-methoxy-substituted indeno[1,2-c]pyrazol-3-amine derivative (synthesized from this compound) did not show antimalarial activity at a tested concentration, the broader potential of indanone scaffolds in antimalarial research exists acs.org.

Indanone derivatives have also been investigated as tubulin depolymerizing agents nih.govrsc.org. Tubulin inhibitors are of interest in cancer chemotherapy as they interfere with cell division. Some indanone derivatives have shown strong inhibition of tubulin polymerization beilstein-journals.org. For example, certain chalcone analogues derived from 4,5,6-trimethoxy indanone have exhibited potent antiproliferative activities and effectively inhibited cellular tubulin polymerization mdpi.com. An indanone derivative based on gallic acid also showed antitubulin effect by inhibiting tubulin polymerase enzyme and inducing G2/M phase arrest and apoptosis in cancer cells researchgate.net. Indenopyrazole frameworks, synthesized from this compound, have also been identified as potential candidates for the development of tubulin polymerization inhibitors acs.org.

Multi-Target Ligand Design Strategies in Drug Development

Given the complex and multifactorial nature of diseases like Alzheimer's, the strategy of designing multi-target directed ligands (MTDLs) has gained prominence nih.govmdpi.comacs.org. This approach aims to develop single compounds that can interact with multiple biological targets involved in a disease pathway nih.govmdpi.com. The indanone scaffold, including the this compound structure, is considered a valuable framework for designing such MTDLs nih.gov.

Compounds incorporating the indanone core have been designed to simultaneously target enzymes like acetylcholinesterase (AChE) and MAO-B, both implicated in AD nih.govmdpi.comresearchgate.net. For instance, a novel donepezil-like compound bearing the 5-methoxyindan-1-one moiety was developed as a dual inhibitor of AChE and MAO-B mdpi.com. This compound showed noteworthy inhibitory activity against both enzymes in the high nanomolar range mdpi.com.

Other MTDL strategies involving indanone derivatives include designing compounds that combine Aβ anti-aggregation properties with enzyme inhibition nih.govsci-hub.se. Indanone–chalcone hybrids, synthesized from 5,6-dimethoxy-1-indanone, have been explored as multifunctional agents exhibiting both Aβ aggregation inhibition and MAO-B inhibitory activities sci-hub.se. The design of these multi-target ligands often involves incorporating structural features known to interact with different binding sites or enzymes into a single molecular scaffold nih.govnih.gov.

Computational Chemistry and Theoretical Investigations of 5-methoxy-1-indanone

Quantum Chemical Calculations of Energetic Properties

Quantum chemical calculations are powerful tools for determining the energetic properties of molecules, including enthalpies of formation and the effects of substituents on electron distribution.

Gas-Phase Enthalpies of Formation and Thermodynamic Modeling

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) is a crucial thermodynamic property for understanding the stability and reactivity of a compound. Experimental determination of this value often involves techniques such as combustion calorimetry and sublimation or vaporization enthalpy measurements. mdpi.comresearchgate.netresearchgate.net

Computational methods, such as high-level ab initio calculations at the G3(MP2)//B3LYP level of theory, have been employed to determine the gas-phase standard molar enthalpies of formation for indanone derivatives, including 5-methoxy-1-indanone. mdpi.comresearchgate.netresearchgate.netresearchgate.net Studies have shown good agreement between experimental and computationally derived gas-phase enthalpies of formation for this compound, validating the use of computational approaches for predictive thermodynamic modeling. mdpi.comresearchgate.net

The presence of a methoxy group on the indanone core has a notable impact on the gas-phase enthalpy of formation. Compared to the unsubstituted indanone, the addition of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation, approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.netresearchgate.netresearchgate.net This effect is substantially larger than that observed with a methyl group substitution, which contributes around 35 kJ·mol⁻¹. mdpi.comresearchgate.netresearchgate.netresearchgate.net

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computational ΔfH°(g) (kJ·mol⁻¹) |

| This compound | -275.2 ± 2.1 | -220.3 ± 3.3 mdpi.com |

| 6-Methoxy-1-indanone | -216.0 ± 3.4 nih.gov | -214.9 nih.gov |

| 1-Indanone | -122.2 ± 1.0 mdpi.com | -126.4 ± 3.3 mdpi.com |

Note: Experimental values may vary slightly depending on the source and method used.

Analysis of Substituent Electronic Effects and Delocalization

Substituents on a molecule can significantly influence its electronic structure through inductive and resonance effects, impacting electron delocalization. In this compound, the methoxy group (-OCH₃) is an electron-donating group.

Conformer Stability and Torsional Arrangements of Isomers

Molecules can exist in different spatial arrangements called conformers, which interconvert through rotation around single bonds. The relative stability of these conformers is determined by their potential energy. Computational methods are essential for exploring the conformational space of a molecule and identifying the most stable conformers.

For indanone derivatives, including methoxy-substituted ones, conformational analysis is crucial to understand their preferred three-dimensional structures. Studies have shown that the position and number of methoxy groups can influence the conformational diversity and stability. For instance, while 6-methoxy-1-indanone may exhibit two stable conformers, analogous 5-methoxy structures can have different torsional arrangements. Computational approaches, such as those performed at the B3LYP/6-31G(d) level of theory, can be used to evaluate the energetically stable conformers and identify the global minimum energy conformation. researchgate.net The geometrical changes, particularly the orientation of the methoxy group, can lead to different possible conformations for this compound. researchgate.netuni-muenchen.de

Molecular Modeling and Docking Studies in Drug Discovery

Molecular modeling and docking studies are widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as a protein. nih.govresearchgate.netplos.orgbiotech-asia.org These computational techniques help in understanding binding modes, estimating binding affinities, and identifying potential lead compounds. nih.govplos.orgbiotech-asia.orgnih.gov

Ligand-Target Interaction Prediction (e.g., Mpro Docking)

Ligand-target interaction prediction involves computationally simulating the binding of a ligand (like this compound or its derivatives) to a specific protein target. This is often done using molecular docking software. nih.govresearchgate.netbiotech-asia.orgsci-hub.se The docking process predicts the preferred orientation (pose) and binding affinity of the ligand within the target's binding site. nih.govbiotech-asia.orgnih.gov

This compound derivatives have been explored in the context of drug discovery, including studies involving molecular docking to relevant protein targets. For example, a derivative, this compound O-stearoyloxime, was included in a virtual screening study against the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking studies can reveal the specific amino acid residues in the binding site that interact with the ligand through various forces, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov These predicted interactions provide insights into the potential inhibitory or modulatory activity of the compound. nih.govnih.gov

Computational Approaches for Mapping Energetic Landscapes

Mapping the energetic landscape of a molecule or a molecular system involves computationally determining the potential energy surface as a function of its structural parameters. This helps in identifying stable conformations, transition states, and reaction pathways. uoregon.edu

Advanced Analytical Techniques in 5-methoxy-1-indanone Research

Spectroscopic Characterization Methods (e.g., NMR, MS)

Spectroscopic techniques play a crucial role in the structural elucidation and identification of 5-Methoxy-1-indanone. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary method for confirming the hydrogen environment within the molecule. Data for the ¹H NMR spectrum of this compound is available, with some recorded at 400 MHz in DMSO-d6 chemicalbook.com. PubChem also indicates the availability of 1D NMR spectra, including ¹H NMR spectra obtained using a Varian A-60 instrument nih.gov.

Mass Spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation. Sources like the NIST Mass Spectrometry Data Center and SpectraBase offer MS data for this compound nih.gov. SpectraBase lists the availability of two MS spectra (GC) for this compound spectrabase.com. Electron ionization MS is a technique used in the characterization of indanone derivatives, revealing molecular ions and characteristic fragmentation patterns such as indane and indene ions (m/z 115–117), the tropylium ion (m/z 91), and subsequent loss of diene researchgate.net. Predicted Collision Cross Section (CCS) values for different adducts of this compound are also available, which can be useful in certain MS applications like ion mobility-mass spectrometry uni.lu.

Infrared (IR) spectroscopy is another technique used for the characterization of this compound, providing information about the functional groups present in the molecule. Conformity to an infrared spectrum is often used as a specification for the compound thermofisher.comvwr.comthermofisher.comfishersci.fi. FTIR spectroscopy has also been noted for its use in discriminating between isomers of related indane compounds researchgate.net. Raman and ¹³C NMR spectra are also listed as available for this compound chemicalbook.com.

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.07536 | 131.7 |

| [M+Na]⁺ | 185.05730 | 144.5 |

| [M+NH₄]⁺ | 180.10190 | 141.4 |

| [M+K]⁺ | 201.03124 | 139.4 |

| [M-H]⁻ | 161.06080 | 134.1 |

| [M+Na-2H]⁻ | 183.04275 | 137.6 |

| [M]⁺ | 162.06753 | 134.2 |

| [M]⁻ | 162.06863 | 134.2 |

Chromatographic Purity and Separation Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed to assess the purity of this compound and to separate it from impurities or related compounds. The purity of this compound is frequently determined by HPLC, with typical specifications indicating a purity of ≥98% standardschem.com.

While specific HPLC parameters solely for this compound were not detailed in the search results, research on related indanone derivatives, such as 5,6-Dimethoxy-1-indanone, provides insight into typical methodologies. Reverse phase HPLC methods are suitable for the analysis of indanone compounds sielc.com. A common mobile phase composition for such analyses includes a mixture of acetonitrile, water, and an acidic component like phosphoric acid sielc.com. For applications coupled with Mass Spectrometry, formic acid is typically used in the mobile phase instead of phosphoric acid to ensure compatibility sielc.com. These methods can be scaled for preparative separation and are suitable for purity analysis sielc.com.

Gas Chromatography (GC) is another chromatographic technique used for assessing the purity of this compound, with specifications often listing purity determined by GC, such as >=97.5 % or >97.5% thermofisher.comvwr.comthermofisher.comfishersci.fi.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-1-indanone derivatives, and how are intermediates characterized?

- Methodology : Grignard reactions (e.g., phenylmagnesium bromide) followed by column chromatography (silica gel, CH₂Cl₂/Et₂O) are widely used to synthesize derivatives like 6-methoxy-3-phenyl-1H-indene-2-carbaldehyde . Intermediate characterization employs NMR, HRMS (e.g., HRESI MS for [M+H]), and comparison with literature data to confirm structural integrity .

- Data : Yields up to 70% over two steps are achievable, with purity confirmed via spectroscopic alignment .

Q. How is crystallographic data utilized to validate synthetic intermediates of this compound?

- Methodology : Single-crystal X-ray diffraction (e.g., CCDC 752436) resolves bond angles, intermolecular interactions (C–H···O, π–π stacking), and stereochemistry in intermediates like amino acid derivatives . This ensures conformational locking for biological studies .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

- Methodology : NMR, NMR, and IR spectroscopy confirm functional groups (e.g., methoxy, carbonyl). For example, NMR of 5-nitro-6-methoxy-1-indanone shows distinct signals for aromatic protons (δ 7.81 ppm) and methoxy groups (δ 3.98 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in asymmetric hydroxylation of this compound derivatives?

- Methodology : Optimal enantiomeric excess (92% ee) is achieved using cinchonine as a chiral catalyst and cumyl hydroperoxide (CHP) as an oxidant in CH₂Cl₂ at room temperature. Solvent polarity and catalyst loading directly impact stereochemical outcomes .

- Data : Recrystallization (ethyl acetate) replaces column chromatography, improving yield (82%) and reducing purification losses .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodology : Nitration at the C5 position (vs. C7) is controlled by steric and electronic effects of the methoxy group. Reaction monitoring via TLC (R = 0.29 in EtOAc/hexanes) and regioselective crystallization isolates desired isomers (e.g., 22% yield for 5-nitro derivative) .

Q. How are computational models applied to predict reactivity in this compound-based organocatalysis?

- Methodology : Density functional theory (DFT) calculates transition-state energies for [10+2] cycloadditions, explaining enantioselectivity in organocatalytic systems. Experimental validation via NMR tracks fluorine-containing intermediates .

Q. What role does this compound play in synthesizing bioactive compounds with neuroprotective or antitumor activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。